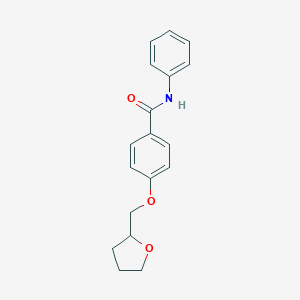![molecular formula C18H22N2O3S B250530 N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide, also known as MTPA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is a chiral auxiliary that is used in enantioselective synthesis, and it has also been investigated for its potential use in the treatment of certain diseases. In
Mecanismo De Acción
The mechanism of action of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide involves its ability to control the stereochemistry of reactions. This compound can act as a chiral template, guiding the formation of specific enantiomers of a compound. This ability is due to the steric and electronic properties of this compound, which allow it to interact selectively with certain reactants.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to skin and eyes. It is also not expected to have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide as a chiral auxiliary has several advantages in lab experiments. It allows for the production of specific enantiomers of a compound, which is important in the development of pharmaceuticals and other products. This compound is also relatively easy to synthesize and has a high yield. However, the use of this compound can also have limitations, such as the need for specific reaction conditions and the potential for side reactions.
Direcciones Futuras
There are several future directions for research on N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide. One area of interest is the development of new synthesis methods that are more efficient and produce higher yields of pure this compound. Another area of interest is the investigation of this compound's potential use in the treatment of certain diseases. Additionally, the use of this compound in the development of new materials and catalysts is an area of active research.
Conclusion:
In conclusion, this compound is a compound that has been extensively researched for its potential use in various scientific applications. Its ability to control the stereochemistry of reactions makes it an important tool in the development of pharmaceuticals and other products. While there is still much to learn about this compound's biochemical and physiological effects, its use in lab experiments has several advantages. Future research on this compound will likely focus on the development of new synthesis methods and the investigation of its potential use in the treatment of diseases.
Métodos De Síntesis
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide can be synthesized through a multistep process that involves the reaction of mesitylene with chlorosulfonic acid to form mesitylene sulfonyl chloride. The resulting compound is then reacted with 4-aminophenylpropanoic acid to form this compound. This synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
Aplicaciones Científicas De Investigación
N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide has been widely used as a chiral auxiliary in enantioselective synthesis. This compound can be used to control the stereochemistry of reactions, allowing for the production of specific enantiomers of a compound. This compound has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals.
Propiedades
Fórmula molecular |
C18H22N2O3S |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C18H22N2O3S/c1-5-17(21)19-15-6-8-16(9-7-15)24(22,23)20-18-13(3)10-12(2)11-14(18)4/h6-11,20H,5H2,1-4H3,(H,19,21) |
Clave InChI |
DNEDACHRXDBZND-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
SMILES canónico |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(butyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250447.png)
![2-fluoro-N-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B250449.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250459.png)
![4-Ethyl-5-methyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B250461.png)
![Methyl 4-({2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250464.png)
![Methyl 4-{[3-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250467.png)
![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![Methyl 4-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250473.png)
![2-(2-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B250474.png)
